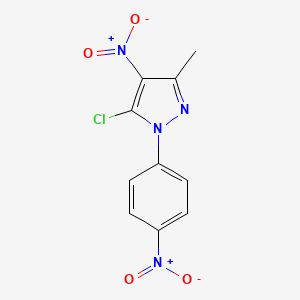
5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its chloro, methyl, and nitro substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine.
Cyclization: Formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Formation of nitroso or nitro derivatives.
Reduction Products: Formation of amine derivatives.
Substitution Products: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound could affect various biochemical pathways, including those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-4-nitro-1H-pyrazole: Lacks the nitrophenyl group.
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole: Lacks the chloro group.
5-chloro-4-nitro-1-(4-nitrophenyl)-1H-pyrazole: Lacks the methyl group.
Uniqueness
The presence of both chloro and nitro groups, along with the nitrophenyl substituent, makes 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole unique in terms of its reactivity and potential applications. These substituents can significantly influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H7ClN4O4 |
|---|---|
Molecular Weight |
282.64 g/mol |
IUPAC Name |
5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H7ClN4O4/c1-6-9(15(18)19)10(11)13(12-6)7-2-4-8(5-3-7)14(16)17/h2-5H,1H3 |
InChI Key |
YNLZBSNDKBTVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















